Whitepaper: NMR Spectral Data Analysis and Structural Elucidation of Ambrisentan Impurity E
Whitepaper: NMR Spectral Data Analysis and Structural Elucidation of Ambrisentan Impurity E
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, the identification, structural elucidation, and quantification of process-related impurities are strictly mandated by the. For Ambrisentan—a selective endothelin-A receptor antagonist utilized in the treatment of pulmonary arterial hypertension—rigorous impurity profiling is critical for drug safety and efficacy[1]. During the synthesis and stress-testing of Ambrisentan, a prominent degradation product and process-related intermediate, known as Ambrisentan Impurity E (CAS: 1312092-82-2) , frequently emerges[2],[3].
This technical guide provides an in-depth, causally driven analysis of the Nuclear Magnetic Resonance (NMR) spectral data required to unambiguously distinguish Impurity E from the Active Pharmaceutical Ingredient (API).
Structural Context: The Mechanistic Origin of Impurity E
To interpret the NMR data accurately, one must first understand the mechanistic relationship between the API and the impurity.
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Ambrisentan is chemically defined as (2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid.
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Impurity E is an acrylic acid derivative: 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3,3-diphenylacrylic acid[4].
The Causality of Structural Divergence: The structural difference is mechanistically rooted in the C2-C3 bond. Impurity E is the thermodynamic sink of a classic elimination reaction. The loss of a methanol molecule (comprising the C3 methoxy group and the C2 aliphatic proton) yields a highly conjugated, stable α,β -unsaturated acrylic system[5]. Consequently, Impurity E lacks both the methoxy group and the aliphatic C2 proton. This fundamental structural shift dictates our entire NMR analytical strategy.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in both qualitative structural elucidation and quantitative NMR (qNMR) profiling, the following self-validating workflow must be employed.
Experimental workflow for the NMR-based structural elucidation of Ambrisentan Impurity E.
Step-by-Step Methodology
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Solvent Selection and Sample Preparation:
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Protocol: Weigh exactly 10.0 mg of Impurity E reference standard and 5.0 mg of an internal standard (e.g., Maleic acid) using a microbalance ( d=0.001 mg). Dissolve in 600 µL of 99.9% DMSO-d6.
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Causality: While CDCl3 is a standard NMR solvent, DMSO-d6 is deliberately chosen here. The strong hydrogen-bonding capability of DMSO stabilizes the carboxylic acid proton, preventing rapid chemical exchange with trace moisture. This locks the COOH signal at a sharp, integrable ~12.5 ppm, whereas it would broad out into the baseline in CDCl3.
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T1 Relaxation Assessment (Self-Validation Step):
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Protocol: Execute an Inversion-Recovery pulse sequence (180°-τ-90°) prior to quantitative acquisition.
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Causality: To achieve accurate integration for qNMR, all nuclear spins must return to thermal equilibrium between pulses. By measuring the longitudinal relaxation time ( T1 ), we self-validate the acquisition parameters, ensuring no signal truncation occurs.
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Optimized 1D Acquisition:
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Protocol: Set the inter-pulse delay (D1) to ≥5×T1 (typically 30 seconds for the quaternary carbons in Impurity E). Acquire a minimum of 64 scans to guarantee a Signal-to-Noise Ratio (SNR) > 250:1.
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1H NMR Spectral Interpretation: Comparative Analysis
The most definitive proof of Impurity E's structure lies in what is absent from its 1 H NMR spectrum compared to the API[3].
Table 1: Comparative 1H NMR Spectral Data
| Proton Environment | Ambrisentan ( δ ppm) | Impurity E ( δ ppm) | Multiplicity | Causality / Structural Shift |
| Carboxylic Acid (COOH) | ~12.0 | ~12.5 | br s | Shifted slightly downfield due to the extended conjugation of the acrylic system. |
| Phenyl Protons (Ar-H) | 7.1 - 7.5 (10H) | 7.1 - 7.4 (10H) | m | The rigid C=C bond creates distinct, inequivalent diastereotopic environments for the two rings. |
| Pyrimidine C5-H | ~6.9 (1H) | ~6.9 (1H) | s | Unaffected by the C2-C3 elimination modification. |
| Aliphatic C2-H | ~5.5 (1H) | Absent | s (API) | Critical Identifier: The formation of the C2=C3 double bond eliminates this proton. |
| Methoxy (O-CH3) | ~3.4 (3H) | Absent | s (API) | Critical Identifier: Elimination of the methoxy group confirms the degradation pathway. |
| Pyrimidine CH3 | ~2.3 (6H) | ~2.3 (6H) | s | Unaffected. |
Expert Insight on Magnetic Environments: In Ambrisentan, the C2-C3 single bond allows for rotational degrees of freedom. In Impurity E, the rigid C2=C3 double bond locks the two phenyl rings into distinctly different spatial orientations—one is cis to the pyrimidine-oxy group, and the other is cis to the carboxylic acid. This rigid planarity forces the 10 aromatic protons into highly inequivalent magnetic environments, resulting in complex, distinct multiplets.
13C and 2D NMR (HSQC/HMBC) Elucidation Strategies
Because Impurity E lacks the aliphatic C2 proton, standard 3JHH COSY correlations are virtually useless for mapping the propanoic acid backbone. We must rely entirely on Heteronuclear Multiple Bond Correlation (HMBC) to prove the connectivity of the quaternary C2 and C3 carbons[5].
Key HMBC correlations establishing the C2=C3 double bond in Ambrisentan Impurity E.
Mechanistic Elucidation via HMBC
The critical challenge is proving that C2 and C3 are quaternary and double-bonded:
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Locating C3 ( β -carbon): The phenyl protons ( δH 7.1-7.4) show a strong 3JCH HMBC correlation to a highly deshielded quaternary carbon at ~145.0 ppm. This deshielding is characteristic of the β -carbon in an α,β -unsaturated carbonyl system.
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Locating C2 ( α -carbon): A weaker 4JCH correlation from the phenyl protons, combined with the chemical shift of ~125.0 ppm, identifies the α -carbon attached to the electron-withdrawing pyrimidine-oxy group.
Table 2: Key 13C NMR Assignments for Impurity E
| Carbon Position | Chemical Shift ( δ ppm) | Type | HMBC Correlations (Proton → Carbon) |
| C=O (Carboxylic) | ~167.0 | Cq | H-Phenyl (Weak 4J ) |
| C2 (Pyrimidine) | ~169.0 | Cq | C5-H |
| C4, C6 (Pyrimidine) | ~164.0 | Cq | Pyrimidine-CH3, C5-H |
| C3 (Acrylic β -carbon) | ~145.0 | Cq | H-Phenyl ( 3J ) |
| C2 (Acrylic α -carbon) | ~125.0 | Cq | H-Phenyl ( 4J ) |
| Phenyl (Ipso) | ~138.0, 139.0 | Cq | H-Phenyl (ortho/meta) |
| Pyrimidine C5 | ~115.0 | CH | Pyrimidine-CH3 |
| Pyrimidine CH3 | ~23.0 | CH3 | C5-H |
Conclusion
The structural elucidation of Ambrisentan Impurity E requires a logical, causally driven approach to NMR interpretation. By understanding the mechanistic differences—specifically the elimination of methanol to form the C2=C3 double bond—analysts can design self-validating NMR protocols that yield unambiguous identification. The reliance on long-range HMBC correlations and optimized relaxation delays ensures that the resulting spectral data meets the rigorous standards required for pharmaceutical quality control and regulatory submission.
References
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Feng, W.-D., Zhuo, S.-M., & Zhang, F.-L. (2019). "Isolation, identification, characterization, synthesis and quality control strategy of new process-related impurities in ambrisentan." Journal of Pharmaceutical and Biomedical Analysis, 165, 325-337.[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 54766127, 2-[(4,6-Dimethyl-2-pyrimidinyl)oxy]-3,3-diphenyl-2-propenoic Acid." PubChem.[Link]
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European Medicines Agency (EMA). "Volibris (ambrisentan) Public Assessment Report."[Link]
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International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances."[Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. veeprho.com [veeprho.com]
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- 4. 2-[(4,6-Dimethyl-2-pyrimidinyl)oxy]-3,3-diphenyl-2-propenoic Acid | C21H18N2O3 | CID 54766127 - PubChem [pubchem.ncbi.nlm.nih.gov]
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